molecular formula C11H10BrNO2 B152583 4-Bromo-6,7-dimethoxyquinoline CAS No. 666734-51-6

4-Bromo-6,7-dimethoxyquinoline

Cat. No.: B152583
CAS No.: 666734-51-6
M. Wt: 268.11 g/mol
InChI Key: RUVHJHVTRNXFOT-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dimethoxyquinoline is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol This compound is characterized by the presence of a bromine atom at the 4th position and two methoxy groups at the 6th and 7th positions on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,7-dimethoxyquinoline typically involves the bromination of 6,7-dimethoxyquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6,7-dimethoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Bromo-6,7-dimethoxyquinoline has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-6,7-dimethoxyquinoline is unique due to the presence of both bromine and methoxy groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and the development of novel compounds with enhanced properties.

Properties

IUPAC Name

4-bromo-6,7-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVHJHVTRNXFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583005
Record name 4-Bromo-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666734-51-6
Record name 4-Bromo-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6,7-Dimethoxyquinolone (0.79 g) was dissolved in chlorobenzene (7 ml) to prepare a solution. Phosphorus oxybromide (3.34 g) was added to the solution, and the mixture was stirred at 150° C. for 6 hr. The reaction solution was cooled to room temperature, water was then added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with water and saturated brine and was dried over anhydrous sodium sulfate. The solvent was removed therefrom by distillation under the reduced pressure, and the residue was purified by column chromatography on silica gel using acetone-chloroform to give 4-bromo-6,7-dimethoxyquinoline (429 mg, yield 42%).
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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